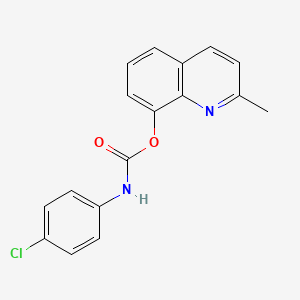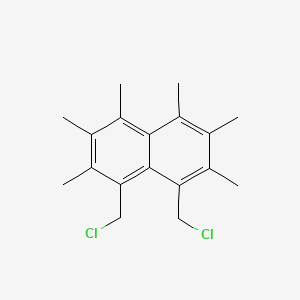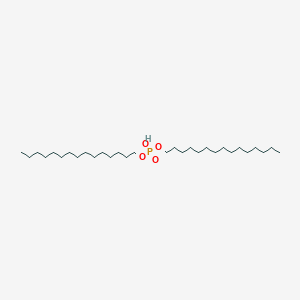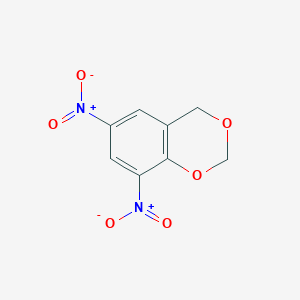
S-(Triphenylsilyl) benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(TRIPHENYLSILYL)THIOBENZOATE: is an organosilicon compound with the molecular formula C25H20OSSi It is a thiobenzoate ester where the sulfur atom is bonded to a triphenylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of S-(TRIPHENYLSILYL)THIOBENZOATE typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
PhC(O)Cl+PhSiH3→PhC(O)S-SiPh3+HCl
Industrial Production Methods: While specific industrial production methods for S-(TRIPHENYLSILYL)THIOBENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: S-(TRIPHENYLSILYL)THIOBENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiobenzoates.
Applications De Recherche Scientifique
S-(TRIPHENYLSILYL)THIOBENZOATE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of S-(TRIPHENYLSILYL)THIOBENZOATE involves its ability to participate in nucleophilic substitution reactions. The triphenylsilyl group stabilizes the thiobenzoate moiety, allowing it to act as a nucleophile in various chemical reactions. This stabilization is crucial for its effectiveness in forming carbon-sulfur bonds and other related transformations.
Comparaison Avec Des Composés Similaires
- Triphenylmethyl thiobenzoate
- Triphenylsilyl thiophenol
- Triphenylsilyl thioacetate
Comparison: S-(TRIPHENYLSILYL)THIOBENZOATE is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties compared to other similar compounds. For instance, triphenylmethyl thiobenzoate has a triphenylmethyl group instead of a triphenylsilyl group, leading to differences in reactivity and stability. The triphenylsilyl group provides enhanced stability and reactivity in nucleophilic substitution reactions, making S-(TRIPHENYLSILYL)THIOBENZOATE a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
18832-18-3 |
|---|---|
Formule moléculaire |
C25H20OSSi |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
S-triphenylsilyl benzenecarbothioate |
InChI |
InChI=1S/C25H20OSSi/c26-25(21-13-5-1-6-14-21)27-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
IDRSZHXYGGLFPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)S[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)



![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)

